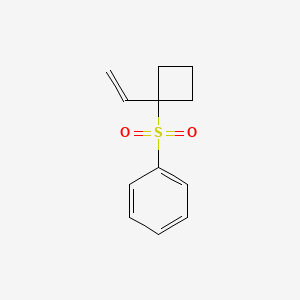

(1-Ethenylcyclobutane-1-sulfonyl)benzene

Description

(1-Ethenylcyclobutane-1-sulfonyl)benzene is a sulfonated aromatic compound characterized by a benzene ring substituted with a sulfonyl group (-SO₂-) attached to a cyclobutane ring bearing an ethenyl (-CH=CH₂) substituent. This structure confers unique steric and electronic properties. The sulfonyl group is strongly electron-withdrawing, polarizing the benzene ring and influencing reactivity in electrophilic substitution reactions.

Properties

CAS No. |

97072-43-0 |

|---|---|

Molecular Formula |

C12H14O2S |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

(1-ethenylcyclobutyl)sulfonylbenzene |

InChI |

InChI=1S/C12H14O2S/c1-2-12(9-6-10-12)15(13,14)11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2 |

InChI Key |

UWNKILKPCWKXLN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCC1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethenylcyclobutane-1-sulfonyl)benzene typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the Ethenyl Group: The ethenyl group can be introduced via a vinylation reaction using reagents such as vinyl halides or vinyl Grignard reagents.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.

Attachment to Benzene: The final step involves attaching the sulfonylated cyclobutane to a benzene ring through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of (1-Ethenylcyclobutane-1-sulfonyl)benzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Ethenylcyclobutane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid for sulfonation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Nitrobenzene, halobenzene, sulfonylbenzene derivatives.

Scientific Research Applications

(1-Ethenylcyclobutane-1-sulfonyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Ethenylcyclobutane-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, participating in various chemical reactions. The ethenyl group provides a site for further functionalization, allowing the compound to interact with different biological pathways and molecular targets.

Comparison with Similar Compounds

Sulfonyl-Substituted Benzene Derivatives

Compounds with sulfonyl groups on aromatic rings exhibit distinct solubility and reactivity profiles. Key comparisons include:

| Compound | CAS Number | Molecular Weight | Solubility (Polar Solvents) | Thermal Stability | Reactivity in SNAr<sup>*</sup> |

|---|---|---|---|---|---|

| (1-Ethenylcyclobutane-1-sulfonyl)benzene | Not listed | ~238.3 g/mol | Moderate (predicted) | Moderate-Low | High (due to EWG<sup>†</sup>) |

| Benzene sulfonamide | 98-10-2 | 173.2 g/mol | High | High | Moderate |

| p-Toluenesulfonyl chloride | 98-59-9 | 190.7 g/mol | Low | High | Very High |

<sup>*</sup>SNAr: Nucleophilic aromatic substitution.

<sup>†</sup>EWG: Electron-withdrawing group.

Key Findings :

Ethyl-Substituted Benzene Derivatives

Ethyl groups are electron-donating, contrasting with the sulfonyl group’s electron-withdrawing nature. Relevant analogs include:

| Compound | CAS Number | Boiling Point (°C) | Density (g/cm³) | Reactivity in Friedel-Crafts |

|---|---|---|---|---|

| 1-Ethyl-2-methylbenzene | 611-14-3 | 165–167 | 0.87 | High (EDA<sup>‡</sup>) |

| (1-Ethenylcyclobutane-1-sulfonyl)benzene | — | ~290 (predicted) | ~1.25 (predicted) | Low (deactivated ring) |

<sup>‡</sup>EDA: Electron-donating alkyl group.

Key Findings :

Cyclobutane-Containing Aromatics

Cyclobutane’s ring strain (109.5° bond angles vs. ideal 90°) impacts stability and reactivity:

| Compound | Ring Strain Energy (kcal/mol) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Cyclobutane | ~26.3 | ~200 |

| (1-Ethenylcyclobutane-1-sulfonyl)benzene | ~30 (predicted) | ~150–180 (predicted) |

| Cyclohexane sulfonic acid | Negligible | >300 |

Key Findings :

- The compound’s thermal stability is inferior to cyclohexane-based sulfonic acids due to cyclobutane strain .

- Decomposition pathways may involve ring-opening or sulfonyl group elimination.

Critical Notes and Limitations

Data Gaps : Direct experimental data for (1-Ethenylcyclobutane-1-sulfonyl)benzene are absent in the provided evidence; predictions rely on structural analogs .

Contradictions : Ethyl-substituted benzenes (e.g., 1-ethyl-2-methylbenzene) exhibit opposing electronic effects compared to sulfonyl aromatics, complicating reactivity comparisons .

Synthetic Challenges : The compound’s synthesis likely requires specialized methods to stabilize the cyclobutane-sulfonyl moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.